N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-4-(trifluoromethyl)benzamide
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Overview
Description
N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-4-(trifluoromethyl)benzamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a trifluoromethyl-substituted benzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-4-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the thiazole and piperidine intermediates. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea. The piperidine ring is often prepared via the hydrogenation of pyridine derivatives.
The final step involves the coupling of the thiazole and piperidine intermediates with 4-(trifluoromethyl)benzoyl chloride under basic conditions to form the desired benzamide compound. This reaction is typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzamide ring, particularly at the positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or iron(III) chloride as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.
Scientific Research Applications
N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-4-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamides: These compounds also feature a thiazole ring and a piperidine ring but differ in the substitution pattern on the benzamide group.
N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide: This compound has a similar thiazole ring but includes a pyrrolidine ring and a nitrophenylsulfonyl group.
Uniqueness
N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its biological activity and pharmacokinetic properties. The combination of the thiazole and piperidine rings also contributes to its distinct chemical and biological characteristics.
Properties
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3OS/c18-17(19,20)14-5-3-13(4-6-14)15(24)22-10-12-2-1-8-23(11-12)16-21-7-9-25-16/h3-7,9,12H,1-2,8,10-11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSICPMNZVJWIKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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